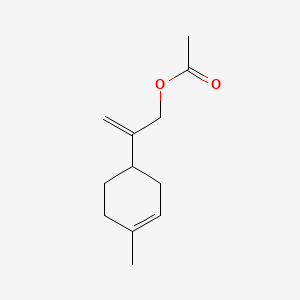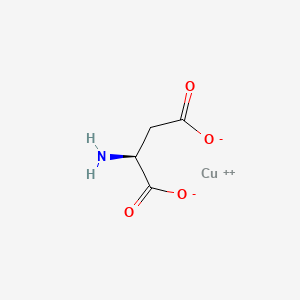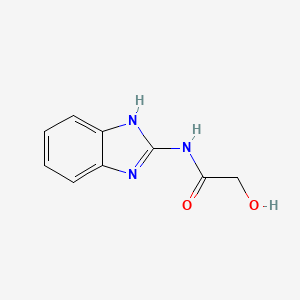
2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentenol, characterized by the presence of a bromine atom at the third position of the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) typically involves the bromination of 2-cyclopenten-1-ol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding cyclopentene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-2-cyclopentenone or 3-bromo-2-cyclopentenal.
Reduction: Formation of 2-cyclopenten-1-ol.
Substitution: Formation of 3-substituted cyclopentenols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-cyclopenten-1-one: A brominated cyclopentenone with similar reactivity.
2-Cyclopenten-1-ol: The non-brominated parent compound.
3-Chloro-2-cyclopenten-1-ol: A chlorinated analogue with similar properties.
Uniqueness
2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) is unique due to the presence of both a hydroxyl group and a bromine atom on the cyclopentene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C5H7BrO |
|---|---|
Peso molecular |
163.01 g/mol |
Nombre IUPAC |
(1S)-3-bromocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2/t5-/m0/s1 |
Clave InChI |
GGHCCUASGPOKOK-YFKPBYRVSA-N |
SMILES isomérico |
C1CC(=C[C@H]1O)Br |
SMILES canónico |
C1CC(=CC1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


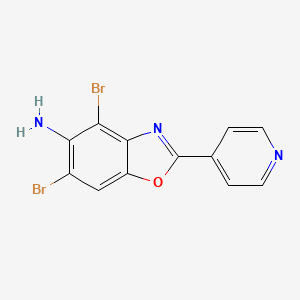
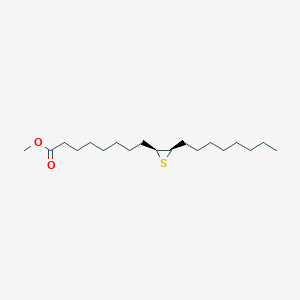
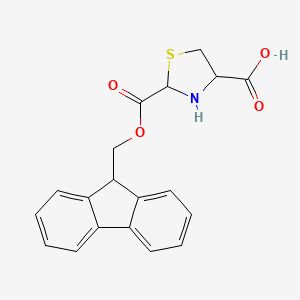
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
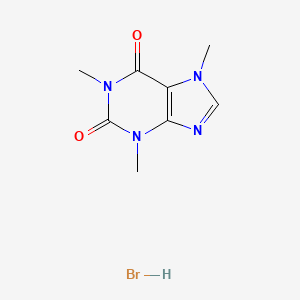
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)

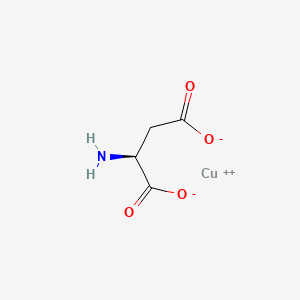
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
